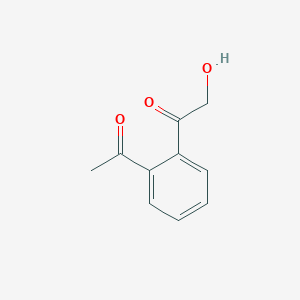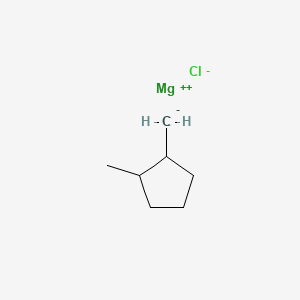
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) is a chemical compound with the molecular formula C7H13ClMg. It is a derivative of magnesium chloride, where the magnesium ion is coordinated with a 2-methylcyclopentyl group and a methanide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (2-methylcyclopentyl)methanide typically involves the reaction of magnesium chloride with 2-methylcyclopentylmethane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Temperature: Typically around 0-25°C.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s reactivity and applications.
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride (2-methylcyclopentyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanide group acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Reagents: Common reagents include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons.
Conditions: Reactions are typically carried out under an inert atmosphere, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted alkanes.
Scientific Research Applications
Magnesium chloride (2-methylcyclopentyl)methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which magnesium chloride (2-methylcyclopentyl)methanide exerts its effects involves the coordination of the magnesium ion with the 2-methylcyclopentyl and methanide groups. This coordination enhances the nucleophilicity of the methanide group, making it a potent nucleophile in various reactions. The compound can interact with electrophilic centers in substrates, facilitating the formation of new bonds and the transformation of functional groups.
Comparison with Similar Compounds
Similar Compounds
- Magnesium chloride (2-methylallyl)methanide
- Magnesium chloride (cyclopentyl)methanide
- Magnesium chloride (2-methylcyclohexyl)methanide
Uniqueness
Magnesium chloride (2-methylcyclopentyl)methanide is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Properties
CAS No. |
651304-19-7 |
|---|---|
Molecular Formula |
C7H13ClMg |
Molecular Weight |
156.93 g/mol |
IUPAC Name |
magnesium;1-methanidyl-2-methylcyclopentane;chloride |
InChI |
InChI=1S/C7H13.ClH.Mg/c1-6-4-3-5-7(6)2;;/h6-7H,1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
QHOHPMYXSGCJFR-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCCC1[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


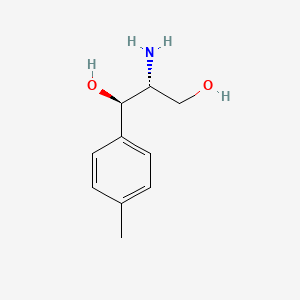
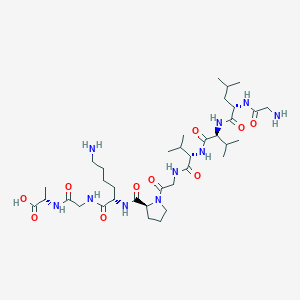
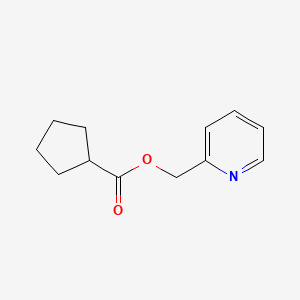
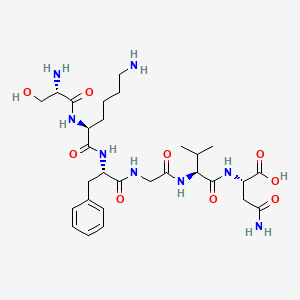
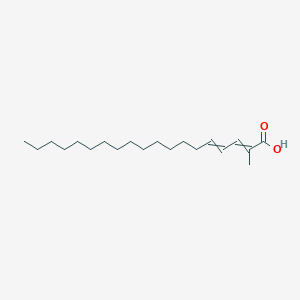
![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
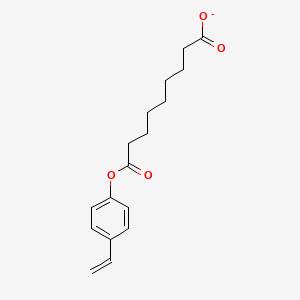
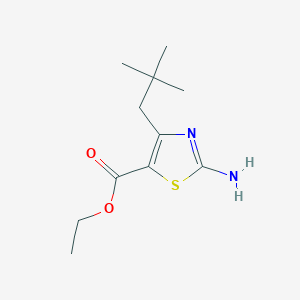
![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
